MAGE-3 is classified as a tumor-associated antigen primarily expressed in malignant tissues, with limited expression in normal tissues, making it a target for immunotherapy. The peptide sequence 281-295 has been identified as an immunodominant epitope that interacts with the HLA-DR11 molecule, presenting it to CD4+ T cells . This specificity underlines its potential for therapeutic applications in cancer treatment.
The synthesis of MAGE-3 (281-295) involves solid-phase peptide synthesis techniques. Synthetic peptides are typically produced using automated synthesizers, such as the Millipore 9050, employing N-(9-fluorenyl)methoxycarbonyl chemistry. The resulting peptides undergo purification via reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity levels, generally exceeding 90% . Post-synthesis, these peptides are lyophilized and reconstituted in dimethyl sulfoxide for further experimentation.
The molecular structure of MAGE-3 (281-295) consists of a linear sequence of amino acids that form a specific conformation allowing binding to HLA molecules. The sequence is critical for its recognition by T-cell receptors. While detailed structural data may be limited, computational modeling and empirical studies suggest that the peptide adopts a conformation conducive to T-cell interaction .
MAGE-3 (281-295) engages in specific interactions with HLA-DR11 molecules on antigen-presenting cells. These interactions are fundamental to the activation of CD4+ T cells. Upon binding, a series of biochemical reactions occur, leading to T-cell activation and proliferation. Cold target inhibition assays have demonstrated that CD4+ T cells can recognize this peptide when presented by HLA molecules on melanoma cells, confirming its role in immune response .
The mechanism of action for MAGE-3 (281-295) involves its presentation by HLA class II molecules on antigen-presenting cells. Once presented, CD4+ T cells recognize the peptide through their T-cell receptors. This recognition triggers a cascade of signaling events that lead to T-cell activation, proliferation, and differentiation into effector cells capable of targeting and destroying tumor cells expressing MAGE-3 . Data indicate that this process is crucial for mounting an effective anti-tumor immune response.
MAGE-3 (281-295) exhibits several notable physical and chemical properties:
These properties are essential for its application in immunological assays and therapeutic contexts.
MAGE-3 (281-295) has several significant applications in cancer immunotherapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4